molecular formula C5H5N5OS B022333 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one CAS No. 103322-70-9

2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one

Cat. No. B022333
M. Wt: 183.19 g/mol
InChI Key: UBAQQGNYBQOJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one, also known as DAPY, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DAPY is a highly versatile molecule that exhibits a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is not fully understood, but it is believed to involve inhibition of viral replication by targeting the reverse transcriptase enzyme in HIV and the RNA-dependent RNA polymerase in other viruses. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. In cancer cells, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been found to induce apoptosis and inhibit cell proliferation.

Biochemical And Physiological Effects

2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has been found to be well-tolerated in human clinical trials, with no serious adverse events reported. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have good pharmacokinetic properties, including high bioavailability and long half-life.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in lab experiments is its broad-spectrum activity against viruses and bacteria, making it a useful tool for studying these pathogens. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have low toxicity, making it a safe and reliable compound for use in vitro and in vivo. However, one limitation of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is its relatively high cost compared to other compounds.

Future Directions

There are several promising future directions for research on 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one. One area of interest is the development of novel 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one derivatives with improved activity against specific viruses or bacteria. Another area of research is the investigation of the anticancer properties of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives, with the goal of developing new cancer therapies. Additionally, the use of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in combination with other drugs or therapies is an area of active research, with the potential for synergistic effects. Finally, the development of new synthesis methods for 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives could lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one can be achieved through various methods, including the reaction of 2-aminobenzothiazole with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with thionyl chloride. Both methods result in the formation of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one with high yield and purity.

Scientific Research Applications

2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and influenza. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been investigated for its anticancer properties, with promising results in preclinical studies.

properties

CAS RN

103322-70-9

Product Name

2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

2,5-diamino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C5H5N5OS/c6-4-9-2(11)1-3(10-4)12-5(7)8-1/h(H2,7,8)(H3,6,9,10,11)

InChI Key

UBAQQGNYBQOJRN-UHFFFAOYSA-N

SMILES

C12=C(N=C(NC1=O)N)SC(=N2)N

Canonical SMILES

C12=C(N=C(NC1=O)N)SC(=N2)N

Other CAS RN

103322-70-9

synonyms

2,5-diaminothiazolo(5,4-d)pyrimidin-7(6H)-one
DAT-5P

Origin of Product

United States

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